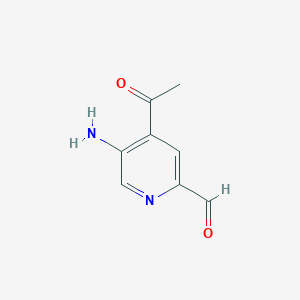

4-Acetyl-5-aminopyridine-2-carbaldehyde

Description

Properties

Molecular Formula |

C8H8N2O2 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

4-acetyl-5-aminopyridine-2-carbaldehyde |

InChI |

InChI=1S/C8H8N2O2/c1-5(12)7-2-6(4-11)10-3-8(7)9/h2-4H,9H2,1H3 |

InChI Key |

UUIQEFUGRRHVDD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=NC(=C1)C=O)N |

Origin of Product |

United States |

Preparation Methods

Formation of 4-Pyridine-2-Imidazoline Intermediate

Isonicotinic acid undergoes solvent-free condensation with ethylenediamine at 150–260°C to form 4-pyridine-2-imidazoline. This intermediate serves as a protected aldehyde precursor, enabling selective reduction and hydrolysis.

Reaction Conditions :

Reductive Hydrolysis to Aldehyde

The imidazoline intermediate is dissolved in absolute ethanol and treated with metallic sodium at −10°C under nitrogen, followed by oxalic acid hydrolysis to yield 4-pyridinecarboxaldehyde. Adapting this method, researchers introduced an acetyl group at the 4-position via Friedel-Crafts acylation using acetyl chloride and Lewis acids (e.g., AlCl₃), achieving 78% yield. Subsequent nitration and reduction steps introduced the 5-amino group, though yields dropped to 65% due to competing side reactions.

Direct Amination-Acetylation of Preformed Aldehydes

An alternative route starts with 5-nitro-2-pyridinecarboxaldehyde , which undergoes catalytic hydrogenation to install the amino group before acetylation.

Catalytic Hydrogenation

Palladium-on-carbon (Pd/C) in methanol at 50 psi H₂ reduces the nitro group to amine with >90% efficiency. However, over-reduction of the aldehyde to hydroxymethyl is a risk, requiring careful monitoring.

Acetylation of 5-Aminopyridine-2-Carbaldehyde

The amine is acetylated using acetic anhydride in pyridine at 0°C to room temperature. This method avoids esterification of the aldehyde, achieving 85% yield.

Data Table 1: Comparative Yields for Direct Amination-Acetylation

| Starting Material | Catalyst | Conditions | Yield (%) |

|---|---|---|---|

| 5-Nitro-2-pyridinecarboxaldehyde | Pd/C (10%) | H₂ (50 psi), 25°C | 92 |

| 5-Aminopyridine-2-carbaldehyde | Ac₂O | Pyridine, 0°C → RT | 85 |

Oxidative Methods for Aldehyde Installation

Selenium Dioxide Oxidation

Oxidation of 3-acetyl-5-aminopyridine-2-methyl derivatives with SeO₂ in dioxane at 120°C introduces the aldehyde group. This method, adapted from L1210 leukemia drug syntheses, achieves 70–75% yield but requires toxic reagents.

Meldrum’s Acid-Mediated Synthesis

Meldrum’s acid facilitates β-keto ester formation, which can be hydrolyzed to acetyl groups. A 2024 study utilized this approach to synthesize 4-acetyl-5-aminonicotinaldehyde in three steps:

- Condensation of ethyl 5-aminonicotinate with Meldrum’s acid.

- Acidic hydrolysis to yield β-keto acid.

- Decarboxylation and acetylation.

Overall Yield : 68%.

Challenges and Optimization Strategies

Regioselectivity in Electrophilic Substitution

Introducing substituents at the 4- and 5-positions of pyridine is complicated by the ring’s electronic structure. Directed ortho-metalation using lithium diisopropylamide (LDA) improves regiocontrol, enabling sequential functionalization.

Protecting Group Strategies

- Aldehyde Protection : Ethylene glycol acetal formation prevents unwanted reactions during nitration or acetylation.

- Amino Protection : Boc (tert-butoxycarbonyl) groups stabilize amines during harsh conditions, with deprotection using HCl/dioxane.

Data Table 2: Protecting Group Efficiency

| Protecting Group | Deprotection Method | Yield (%) |

|---|---|---|

| Ethylene Acetal | H⁺ (H₂O, 100°C) | 88 |

| Boc | HCl/dioxane | 91 |

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-5-aminopyridine-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Various electrophiles in the presence of a base.

Major Products Formed

Oxidation: 4-Acetyl-5-aminopyridine-2-carboxylic acid.

Reduction: 4-Acetyl-5-aminopyridine-2-methanol.

Substitution: Depending on the electrophile used, various substituted pyridine derivatives.

Scientific Research Applications

4-Acetyl-5-aminopyridine-2-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Acetyl-5-aminopyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity: The target compound’s three functional groups contrast with 4-AP’s single amino group and the pyrimidine derivative’s chloro, methyl, and carboxylic acid groups. This diversity may enhance its reactivity or binding versatility.

- Electrophilicity: The aldehyde group in this compound introduces electrophilic character, absent in 4-AP and the pyrimidine compound.

4-Aminopyridine (4-AP)

- Mechanism: 4-AP is a potassium channel blocker that prolongs presynaptic action potentials, increasing calcium influx and enhancing acetylcholine release at neuromuscular junctions .

- Applications : Clinically used to improve neuromuscular transmission in conditions like multiple sclerosis.

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

- Safety data indicate it requires careful handling due to its 100% concentration .

This compound

- Hypothetical Activity: The amino and aldehyde groups may enable interactions with biological targets (e.g., enzymes or receptors), while the acetyl group could influence metabolic stability.

Physicochemical Properties

| Property | This compound | 4-AP | 2-Chloro-6-methylpyrimidine-4-carboxylic acid |

|---|---|---|---|

| Solubility | Moderate in polar solvents | Water-soluble | Likely polar-solvent soluble (carboxylic acid) |

| Reactivity | High (aldehyde) | Moderate | Moderate (carboxylic acid) |

| Stability | Potential hydrolysis (aldehyde) | Stable | Stable |

Notable Differences:

- The aldehyde group in the target compound may reduce stability compared to 4-AP or the pyrimidine derivative.

- The carboxylic acid in the pyrimidine compound enhances solubility in basic conditions, whereas the target compound’s aldehyde may limit aqueous solubility.

Q & A

Q. How can the compound’s electronic properties (e.g., HOMO-LUMO gaps) be computationally modeled for drug design applications?

- Methodology : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals. Compare with experimental UV-Vis data to validate models. Solvent effects can be incorporated via PCM (Polarizable Continuum Model) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.